molecular formula C18H16N2O3S B14173200 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide CAS No. 5318-55-8

4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

Cat. No.: B14173200
CAS No.: 5318-55-8
M. Wt: 340.4 g/mol
InChI Key: VSPGBZDNZQLMMD-UHFFFAOYSA-N
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Description

4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a benzenesulfonamide moiety, connected through a methyleneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with 2-bromoaniline and 1-ethynyl-2-methoxynaphthalene.

    Coupling Reaction: Under a nitrogen atmosphere, 2-bromoaniline (1.0 equivalent) is reacted with 1-ethynyl-2-methoxynaphthalene (1.3 equivalents) in the presence of palladium(II) chloride (2 mol%) and copper(I) iodide (4 mol%) as catalysts, using a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) in a 2:1 ratio. The reaction mixture is stirred overnight at 100°C.

    Workup: After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    Purification: The crude product is purified by flash column chromatography using a petroleum ether/ethyl acetate mixture.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The imine linkage (methyleneamino group) can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific methyleneamino linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

5318-55-8

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H16N2O3S/c1-23-18-11-6-13-4-2-3-5-16(13)17(18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22)

InChI Key

VSPGBZDNZQLMMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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